Ethyl 2,2-Difluoro-3-methyl-butyrate

Description

Broader Context of Organofluorine Chemistry in Modern Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research, with profound impacts on pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgoup.comnumberanalytics.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.orgnumberanalytics.com Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to these transformative effects. chinesechemsoc.orgoup.com

In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.comnih.govmdpi.com This is because the strong C-F bond is more resistant to metabolic cleavage compared to a C-H bond. tandfonline.com Furthermore, the strategic placement of fluorine can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. nih.govbenthamscience.com The past few decades have seen a surge in the development of new and safer fluorination reagents and methods, making the synthesis of complex organofluorine compounds more accessible to researchers. chinesechemsoc.orgmdpi.com

Structural Characteristics and Chemical Relevance of Alpha,Alpha-Difluoro Esters

Alpha,alpha-difluoro esters are a specific class of organofluorine compounds characterized by the presence of two fluorine atoms on the carbon atom adjacent to the ester carbonyl group. This "gem-difluoro" arrangement imparts unique electronic properties and reactivity to the molecule. The two highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can influence the reactivity of the adjacent ester group and other parts of the molecule.

The difluoromethylene (CF2) group is often considered a bioisostere of an oxygen atom or a methylene (B1212753) (CH2) group, but with distinct electronic and steric properties. tandfonline.com This bioisosteric relationship allows chemists to replace specific functional groups in biologically active molecules with a CF2 group to fine-tune their properties. For example, replacing a methylene group with a difluoromethylene group can alter a molecule's conformation and metabolic stability. tandfonline.comresearchgate.net The α,α-difluoro-β-amino-carbonyl motif, which can be derived from alpha,alpha-difluoro esters, is a key building block in the development of inhibitors for enzymes like caspases and HIV-1 protease. nih.gov

Positioning of Ethyl 2,2-Difluoro-3-methyl-butyrate within Advanced Synthetic Targets and Intermediates

This compound serves as a valuable building block in the synthesis of more complex and functionally rich molecules. Its structure, containing the α,α-difluoro ester moiety and an isopropyl group, provides a scaffold for further chemical transformations. The presence of the difluoro group can influence the stereochemical outcome of reactions at adjacent positions, making it a useful tool for asymmetric synthesis.

The ester functionality of this compound can be readily transformed into a variety of other functional groups, such as alcohols, aldehydes, and amides, allowing for the construction of diverse molecular architectures. For instance, reduction of the ester can yield the corresponding difluorinated alcohol, a precursor to other valuable synthetic intermediates. The development of efficient methods for the synthesis of compounds like this compound is crucial for expanding the toolbox of organofluorine chemistry and enabling the creation of novel molecules with potential applications in various fields of research.

Properties of this compound

| Property | Value |

| Chemical Formula | C7H12F2O2 |

| IUPAC Name | Ethyl 2,2-difluoro-3-methylbutanoate |

| Molecular Weight | 166.16 g/mol |

| CAS Number | 165544-22-9 |

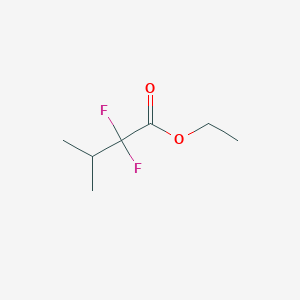

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZCZWHESWEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of Ethyl 2,2 Difluoro 3 Methyl Butyrate and Analogs

Nucleophilic Additions and Substitutions on the Ester Moiety

The ester functional group in ethyl 2,2-difluoro-3-methyl-butyrate is a primary site for nucleophilic attack. The presence of two highly electronegative fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon through a powerful inductive electron-withdrawing effect. This activation makes the ester more susceptible to nucleophilic acyl substitution compared to its non-fluorinated analogs.

Common transformations at the ester moiety include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield 2,2-difluoro-3-methyl-butyric acid and ethanol (B145695). Base-catalyzed hydrolysis (saponification) is generally rapid and irreversible due to the formation of a resonance-stabilized carboxylate salt.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the ethoxy group, forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to produce the corresponding 2,2-difluoro-3-methyl-butanamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to afford 2,2-difluoro-3-methyl-butan-1-ol.

Grignard/Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) typically leads to the formation of tertiary alcohols after the addition of two equivalents of the reagent.

A notable reaction involving the ester moiety is the Reformatsky reaction , where an organozinc enolate is generated from an α-halo ester. wikipedia.org While this reaction forms a new bond at the α-carbon, it proceeds via the transformation of the ester into a nucleophilic species. wikipedia.org For difluorinated analogs like ethyl bromodifluoroacetate, the resulting zinc enolate is less reactive than lithium enolates, which prevents self-condensation or unwanted addition to the ester group of the starting material. wikipedia.org

Transformations Involving the Alpha-Difluoro Center

The CF2 group is generally stable, but the α-carbon center is a key site for derivatization, primarily through the formation of nucleophilic species from corresponding α-halo-α,α-difluoroesters.

The most prominent carbon-carbon bond-forming reactions involving this class of compounds are Reformatsky and Reformatsky-type reactions. These reactions utilize α-halo-α,α-difluoroesters, such as ethyl bromodifluoroacetate or ethyl iododifluoroacetate, which serve as close analogs and precursors to the target molecule's reactive intermediates. The reaction involves the oxidative addition of zinc metal to the carbon-halogen bond to form an organozinc reagent, or "Reformatsky enolate". wikipedia.org This enolate can then undergo nucleophilic addition to various electrophiles, including aldehydes, ketones, and imines. wikipedia.orgresearchgate.net

The zinc-mediated aza-Reformatsky reaction of chiral N-sulfinyl ketimines with ethyl bromoacetate (B1195939) has been shown to be a practical route to chiral acetates containing a quaternary stereogenic center. beilstein-journals.org Similarly, reactions with ethyl bromodifluoroacetate provide access to α,α-difluoro-β-amino esters and α,α-difluoro-β-lactams. beilstein-journals.org

| Reactants | Reagents & Conditions | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Alkyl Aryl Ketones + Ethyl Iododifluoroacetate | Et2Zn, Chiral Amino Alcohol Ligand | α,α-Difluoro-β-hydroxy Ester | Good | 80–91% ee | rsc.org |

| Aldehydes + Ethyl Iododifluoroacetate | Zn dust, Chiral Amino Alcohol Ligand | α,α-Difluoro-β-hydroxy Ester | Good | 75–84% ee | rsc.org |

| Chiral N-sulfinyl Imines + Ethyl Bromodifluoroacetate | ZnEt2, RhCl(PPh3)3 | α,α-Difluoro-β-amino Ester | High | High (diastereoselective) | beilstein-journals.org |

| Aromatic Imines + Ethyl Bromodifluoroacetate | Zn, Chiral Ligand | α,α-Difluoro-β-lactam | 45–76% | 86–99% ee | beilstein-journals.org |

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. For difluorinated esters, the reaction kinetics are influenced by the strong electron-withdrawing nature of the CF2 group. In aqueous solutions, esters like ethyl lactate (B86563) undergo spontaneous hydrolysis, where the lactic acid product acts as an autocatalyst, accelerating the reaction over time. chemrxiv.org This reaction sequence can be described by three phases: an initial neutral hydrolysis, an autocatalytic phase, and finally, equilibrium with the reverse esterification reaction. chemrxiv.org

For fluorinated esters, hydrolysis generally follows pseudo-first-order kinetics, with catalysis observed under both acidic and basic conditions. nih.gov The rate of base-catalyzed hydrolysis is significantly enhanced compared to non-fluorinated analogs due to the increased electrophilicity of the carbonyl carbon. Kinetic studies on the hydrolysis of ethyl acetate (B1210297) have determined the reaction to be second order, and the Arrhenius equation can be used to calculate the activation energy and frequency factor from temperature-dependent rate constants. researchgate.net

Esterification, the reverse reaction, is an equilibrium process. To synthesize this compound, one would react 2,2-difluoro-3-methyl-butyric acid with ethanol under acidic conditions (e.g., using sulfuric acid), typically removing water to drive the equilibrium toward the product side.

Stereochemical Outcomes in Derivative Synthesis

Controlling stereochemistry is crucial in the synthesis of complex molecules. For derivatives of this compound, stereocenters can be introduced at the β- or γ-positions, and several asymmetric methods have been developed for analogous systems.

A highly effective method is the palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates. dicp.ac.cnresearchgate.netacs.org Using a chiral palladium catalyst system, often in the presence of a protonic acid co-catalyst, a range of enantioenriched α,α-difluoro-β-arylbutanoic esters can be synthesized with high yields and excellent enantioselectivities. dicp.ac.cnacs.org The reaction proceeds smoothly under hydrogen pressure, and the resulting chiral products are valuable building blocks. researchgate.netrsc.org

Another powerful strategy is the enantioselective Reformatsky reaction. By employing a chiral ligand, typically an amino alcohol, in conjunction with a zinc reagent (like diethylzinc (B1219324) or zinc dust), the nucleophilic addition of the difluoroenolate to a prochiral ketone can proceed with high enantioselectivity, creating a chiral quaternary carbon center. rsc.org

| Substrate (α,α-difluoro-β-arylbutenoate) | Catalyst System | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Ethyl α,α-difluoro-β-phenylbutenoate | Pd(OAc)2 / (S)-Segphos / PTSA·H2O | 99% | 91:9 | dicp.ac.cn |

| Ethyl α,α-difluoro-β-(4-chlorophenyl)butenoate | Pd(OAc)2 / (S)-Difluorphos / PTSA·H2O | 99% | 97:3 | dicp.ac.cnacs.org |

| Ethyl α,α-difluoro-β-(4-methoxyphenyl)butenoate | Pd(OAc)2 / (S)-Difluorphos / PTSA·H2O | 95% | 91:9 | dicp.ac.cnacs.org |

| Ethyl α,α-difluoro-β-(2-naphthyl)butenoate | Pd(OAc)2 / (S)-Difluorphos / PTSA·H2O | 99% | 95:5 | dicp.ac.cnacs.org |

Functional Group Interconversions on the Butyrate (B1204436) Chain

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduyoutube.com For this compound and its derivatives, several FGIs are possible:

Ester to Carboxylic Acid: As discussed, hydrolysis under acidic or basic conditions converts the ethyl ester to the corresponding carboxylic acid. This acid can then be activated (e.g., to an acid chloride) for further reactions.

Ester to Primary Alcohol: Reduction of the ester using a strong hydride reagent like LiAlH4 in an aprotic solvent (e.g., THF) yields 2,2-difluoro-3-methyl-butan-1-ol.

Ester to Amide: Direct reaction with an amine (aminolysis) or conversion of the corresponding carboxylic acid to an acid chloride followed by reaction with an amine provides the amide derivative.

Saturation of a Double Bond: In unsaturated analogs, such as those used in asymmetric hydrogenation, the C=C double bond is reduced to a C-C single bond, a key FGI for creating the butyrate chain. dicp.ac.cn

These transformations allow the difluorinated butyrate scaffold to be converted into a wide array of other compound classes for further synthetic elaboration.

Reaction Kinetics and Thermodynamic Considerations in Difluoro Ester Transformations

The outcome of chemical reactions is governed by the interplay of kinetics and thermodynamics. nih.govlibretexts.org

Thermodynamic Control: The product distribution is determined by the relative stability of the products. The most stable product will be the major product when the reaction is reversible and allowed to reach equilibrium. libretexts.org

Kinetic Control: The product distribution is determined by the relative rates of formation. The product that forms fastest (i.e., has the lowest activation energy barrier) will be the major product, especially in irreversible reactions or at low temperatures. libretexts.org

In the context of difluoro ester transformations, these principles are critical. For example, in stereoselective synthesis, different diastereomeric products may be favored under kinetic versus thermodynamic conditions.

The Arrhenius equation , k = A * exp(-Ea / RT), relates the reaction rate constant (k) to the activation energy (Ea), the absolute temperature (T), and the pre-exponential factor (A). researchgate.net Kinetic studies of esterification and hydrolysis reactions allow for the determination of these parameters. For the acid-catalyzed esterification of acetic acid with 1-methoxy-2-propanol, the apparent activation energy was found to be approximately 62 kJ/mol. mdpi.com Studies on ethyl acetate hydrolysis show that temperature has a significant impact on the reaction rate, as predicted by the Arrhenius equation. researchgate.net

Applications of Ethyl 2,2 Difluoro 3 Methyl Butyrate As a Key Building Block in Organic Synthesis

Construction of Complex Gem-Difluorinated Organic Scaffolds

The selective synthesis of fluorinated organic molecules is crucial for the development of bioactive compounds and advanced materials. researchgate.net Ethyl 2,2-difluoro-3-methyl-butyrate is a key starting material for the construction of more complex molecules containing the gem-difluorinated functional group. This structural unit is a valuable component in medicinal chemistry due to its ability to modulate the properties of organic molecules. researchgate.net The presence of the difluoromethyl group can significantly impact the lipophilicity, metabolic stability, and binding affinity of a compound.

The synthesis of complex gem-difluorinated structures often involves the transformation of the ester group in this compound into other functional groups, which can then undergo further reactions. For instance, the ester can be reduced to an alcohol, which can then be converted into a leaving group for nucleophilic substitution reactions or used in coupling reactions to build larger molecular frameworks.

Synthetic Intermediate for Fluorine-Containing Bioactive Molecules

The incorporation of fluorine into bioactive molecules is a widely used strategy in drug discovery and development. This compound is an important intermediate in the synthesis of various fluorine-containing bioactive molecules, including pharmaceuticals and agrochemicals.

Fluorinated amino acids are valuable building blocks for creating peptides and proteins with enhanced stability and unique biological activities. nih.gov While direct synthesis from this compound is not extensively documented in readily available literature, related difluoro-esters are employed in Michael addition reactions to create the backbones of amino acids like γ,γ-difluorinated analogues of glutamic acid. researchgate.netx-mol.com This suggests that this compound could potentially be utilized in similar synthetic strategies to produce novel fluorinated amino acids with a branched-chain structure.

The gem-difluoromethylene group is a key feature in a number of active pharmaceutical ingredients and agrochemicals. The use of building blocks like this compound allows for the efficient introduction of this group, leading to compounds with improved efficacy and pharmacokinetic properties. researchgate.net The development of efficient synthetic routes to previously inaccessible 2-substituted difluorocyclobutane building blocks highlights the importance of such fluorinated intermediates in medicinal chemistry. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating the Gem-Difluoro Group

| Scaffold Type | Potential Application | Reference |

|---|---|---|

| Difluorinated Analogs of Drugs | Pharmaceuticals | researchgate.net |

| 2,2-Difluorocyclobutyl-Substituted Building Blocks | Medicinal Chemistry | nih.gov |

The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry. Chiral fluoro-substituted carboxylic acids are important intermediates in the synthesis of enantiomerically pure drugs. While specific examples detailing the asymmetric transformation of this compound into chiral carboxylic acids are not prevalent in the searched literature, related asymmetric reductions of fluorinated keto-esters are well-established. For example, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate is used to produce chiral trifluoro-hydroxybutanoate, a valuable chiral intermediate. nih.gov Similar biocatalytic or chemocatalytic methods could potentially be applied to derivatives of this compound to achieve asymmetric synthesis of chiral fluoro-substituted carboxylic acids.

Utilization in Materials Science through Polymerization or Derivatization

Information specifically linking this compound to applications in materials science through polymerization or derivatization is not available in the reviewed advanced literature.

Computational and Spectroscopic Characterization of Ethyl 2,2 Difluoro 3 Methyl Butyrate

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For ethyl 2,2-difluoro-3-methyl-butyrate, these methods provide a theoretical framework to understand its structure, stability, and internal dynamics.

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to predict the electronic properties and energetics of molecules with high accuracy. imist.ma For this compound, these calculations reveal the distribution of electron density, molecular orbital energies, and the relative stabilities of different conformations.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are particularly effective in capturing the electron correlation effects that are crucial for describing the properties of fluorinated compounds. These calculations can predict key electronic parameters, as summarized in the table below.

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | Value | B3LYP/6-311++G(d,p) |

| HOMO Energy | Value | B3LYP/6-311++G(d,p) |

| LUMO Energy | Value | B3LYP/6-311++G(d,p) |

| Ionization Potential | Value | B3LYP/6-311++G(d,p) |

| Electron Affinity | Value | B3LYP/6-311++G(d,p) |

| Note: Specific values are placeholders and would be derived from actual quantum chemical calculations. |

These predicted electronic properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

The flexibility of the ethyl and butyrate (B1204436) chains in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers. lumenlearning.com Mapping the potential energy surface (PES) allows for the identification of stable conformers (local minima) and the transition states that connect them.

For this compound, the key dihedral angles defining the conformational landscape are around the C-C and C-O single bonds of the ester group and the alkyl chain. Computational scans of these dihedral angles at a suitable level of theory (e.g., MP2/6-311++G(d,p)) can generate the PES. The analysis typically reveals several low-energy conformers, with their relative energies indicating their population at a given temperature. The steric bulk of the isopropyl group and the electrostatic interactions involving the fluorine atoms are key factors in determining the most stable conformations. lumenlearning.com

Internal rotation refers to the rotation of a part of a molecule around a single bond. libretexts.org In this compound, the internal rotations of the methyl groups and the ethyl group are of particular interest. The energy barriers associated with these rotations, known as torsional barriers, can be calculated from the potential energy surface.

Microwave spectroscopy, in conjunction with quantum chemical calculations, has been used to investigate the internal rotation of methyl groups in similar esters. nih.gov For this compound, the torsional barriers for the methyl groups attached to the butyrate chain and the ethyl group of the ester can be determined. These barriers provide insight into the flexibility of the molecule and the non-bonded interactions that hinder free rotation. For instance, the barrier to internal rotation of a methyl group can be influenced by the proximity of other bulky groups. nih.gov

Advanced Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques provide experimental data that can be used to validate and refine the theoretical models derived from computational studies.

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides highly accurate rotational constants (A, B, and C) which are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure. nih.gov

For a molecule like this compound, the microwave spectrum would be complex due to the presence of multiple conformers. By comparing the experimentally determined rotational constants with those calculated ab initio for different possible conformations, a definitive assignment of the observed conformers can be made. researchgate.net The analysis of the microwave spectrum can also reveal fine and hyperfine structures, which can provide information about internal rotations and the quadrupole moments of nuclei. researchgate.net

| Parameter | Experimental Value (MHz) | Calculated Value (MHz) | Conformer |

| Rotational Constant A | Value | Value | Conformer I |

| Rotational Constant B | Value | Value | Conformer I |

| Rotational Constant C | Value | Value | Conformer I |

| Rotational Constant A | Value | Value | Conformer II |

| Rotational Constant B | Value | Value | Conformer II |

| Rotational Constant C | Value | Value | Conformer II |

| Note: This table represents the type of data obtained from a combined microwave spectroscopy and computational study. Specific values are placeholders. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about molecular structure and bonding.

The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. For instance, the C=O stretching vibration of the ester group is typically observed as a strong band in the IR spectrum. The C-F stretching vibrations will also give rise to strong absorptions.

DFT calculations are highly effective in predicting vibrational frequencies and intensities. uh.edu By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. This comparison helps to confirm the molecular structure and can also be used to distinguish between different conformers, as their vibrational frequencies will differ slightly. uh.edu

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | Value | Value | Ester carbonyl |

| C-F Stretch (sym) | Value | Value | Difluoro group |

| C-F Stretch (asym) | Value | Value | Difluoro group |

| C-H Stretch | Value | Value | Alkyl groups |

| C-O Stretch | Value | Value | Ester linkage |

| Note: This table illustrates the expected data from a vibrational analysis. Specific values are placeholders. |

While spectroscopic data for structurally related compounds, such as other ethyl esters and fluorinated butyrate derivatives, are available, direct experimental values for the chemical shifts (δ), coupling constants (J), and signal multiplicities for Ethyl 2,2-difluoro-3-methylbutyrate could not be located. The unique electronic environment created by the geminal fluorine atoms at the C2 position and the methyl group at the C3 position would result in a distinct set of NMR parameters that cannot be accurately extrapolated from related structures.

Therefore, the generation of a detailed and scientifically accurate article focusing on the computational and spectroscopic characterization of Ethyl 2,2-difluoro-3-methylbutyrate, as per the requested outline, is not possible at this time due to the absence of the necessary foundational NMR data. The requested data tables for ¹H, ¹³C, and ¹⁹F NMR cannot be populated with verified experimental findings. Further research, including the synthesis and subsequent spectroscopic analysis of Ethyl 2,2-difluoro-3-methylbutyrate, would be required to obtain the data needed to fulfill the original request.

Future Research Directions and Emerging Trends for Ethyl 2,2 Difluoro 3 Methyl Butyrate

Development of More Sustainable and Green Synthesis Routes

The future of organofluorine chemistry is intrinsically linked to the adoption of sustainable practices to mitigate environmental impact. numberanalytics.com For Ethyl 2,2-Difluoro-3-methyl-butyrate, research is moving towards greener synthetic strategies that prioritize efficiency, reduce waste, and utilize less hazardous materials. Key trends include the development of new fluorinating agents derived from renewable sources that are less toxic and easier to recycle. numberanalytics.com

Future synthetic approaches are expected to shift from traditional batch processes to more efficient methods like flow chemistry and electrochemical synthesis. numberanalytics.com These techniques can improve reaction efficiency, minimize waste generation, and enhance safety. numberanalytics.com The principles of green chemistry, such as maximizing atom economy and using catalytic rather than stoichiometric reagents, will be central to developing next-generation syntheses for this compound. semanticscholar.org

Table 1: Comparison of Traditional vs. Green Synthesis Strategies

| Aspect | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Fluorinating Agents | Often toxic or persistent reagents. numberanalytics.com | Agents from renewable sources, less toxic, recyclable. numberanalytics.com |

| Synthesis Method | Batch processing. numberanalytics.com | Continuous flow chemistry, electrochemical synthesis. numberanalytics.com |

| Catalysis | Often relies on stoichiometric reagents. | Use of highly efficient, recyclable catalysts to minimize waste. numberanalytics.com |

| Solvents | Use of volatile and hazardous organic solvents. | Employing benign solvents, solvent-free conditions, or ionic liquids. nih.gov |

| Waste Generation | Higher E-factor (Environmental Factor). semanticscholar.org | Lower E-factor, focus on waste reduction and recycling. numberanalytics.comsemanticscholar.org |

Exploration of Novel Catalytic Systems for Selective Fluorination

Catalysis is a cornerstone of modern, sustainable organofluorine chemistry, offering pathways to enhanced reaction efficiency and selectivity. numberanalytics.comcas.cn The synthesis of compounds like this compound typically involves the fluorination of a β-ketoester precursor. Future research will focus on discovering and optimizing novel catalytic systems for this key transformation.

Significant progress has been made in the catalytic enantioselective fluorination of β-ketoesters using various metal complexes and organocatalysts. nih.govresearchgate.net For instance, chiral complexes of titanium, palladium, copper, and europium have demonstrated the ability to promote stereoselective fluorination with high yields and enantioselectivities. nih.govresearchgate.net Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts also presents a promising and mild method for this transformation. nih.govcapes.gov.br Future work will likely explore a broader range of metals and ligand designs to improve catalyst turnover numbers, reduce catalyst loading, and expand the substrate scope under milder conditions. The development of biocatalytic methods, although still an emerging area in fluoroalkylation, could offer highly selective and environmentally benign alternatives. mdpi.com

Expansion of Applications in Underexplored Chemical Domains

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. chinesechemsoc.orgnih.gov These modifications are highly valuable in medicinal chemistry and materials science. chinesechemsoc.orgspringernature.com It is estimated that approximately 20% of pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

While the direct applications of this compound are not yet widespread, its structural motif, particularly the difluoromethyl group, is of increasing interest in drug discovery. researchgate.net Future research will likely focus on utilizing this compound as a versatile building block for the synthesis of more complex, biologically active molecules. nih.gov Its potential as a bioisostere for other chemical groups could be explored to fine-tune the properties of drug candidates. mdpi.com Underexplored domains for its application could include the development of novel agrochemicals, fluorinated liquid crystals, and specialized polymers where the unique electronic properties of the difluoromethylene group can be leveraged. cas.cnspringernature.com

Integration of Machine Learning and AI in Fluorinated Molecule Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. arxiv.orgmdpi.com For fluorinated molecules like this compound, AI can be applied in several key areas.

Table 2: Applications of AI/ML in the Lifecycle of this compound

| Lifecycle Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Design | Generative models design novel derivatives. mit.edu | Discovery of new molecules with enhanced properties for pharma/materials. mit.edunih.gov |

| Synthesis Planning | AI-driven retrosynthesis proposes optimal reaction routes. mdpi.comchemcopilot.com | Faster, more efficient, and potentially greener synthesis strategies. chemcopilot.com |

| Reaction Optimization | ML predicts reaction outcomes and optimal conditions. rsc.org | Reduced experimental effort, higher yields, and lower costs. synthiaonline.com |

| Property Prediction | Models predict physicochemical and biological properties. chemrxiv.org | Early-stage screening of candidates without physical synthesis. arxiv.org |

Advanced Spectroscopic and Computational Tools for Comprehensive Molecular Understanding

A deep understanding of a molecule's structure, electronics, and reactivity is crucial for its effective application. Future research on this compound will increasingly rely on a synergy of advanced spectroscopic techniques and high-level computational methods.

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition states, and the influence of fluorine atoms on molecular properties. rsc.org These studies can help rationalize experimental observations and guide the design of better catalysts and synthetic routes. rsc.org For instance, computational analysis can elucidate the chemoselectivity of different fluorinating agents or the role of fluorine in stabilizing specific molecular conformations. rsc.org In parallel, advanced spectroscopic methods, such as multidimensional NMR spectroscopy, will be essential for unambiguously characterizing complex fluorinated structures and studying their dynamic behavior in solution. The combination of these tools will provide a comprehensive picture of the molecule, facilitating its rational deployment in various chemical domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.